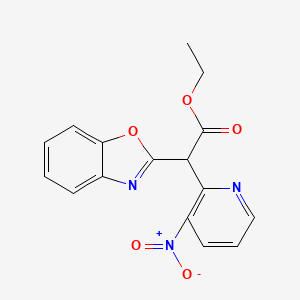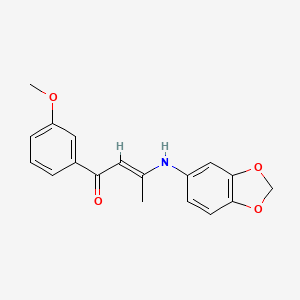![molecular formula C21H17NO3S B5319084 N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5319084.png)
N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide, also known as compound 1, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of compounds known as N-phenylthioureas, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide 1 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound 1 has been found to modulate several signaling pathways, including the AKT and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress and neurodegeneration. In addition, it has been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide 1 is its high purity and stability, which make it suitable for scientific research. It has also been found to have low toxicity and good solubility, which makes it easy to administer in vitro and in vivo studies. However, one of the limitations of this compound 1 is its limited bioavailability, which may limit its effectiveness in vivo. In addition, more studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide 1. One area of research is the development of analogs with improved bioavailability and potency. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. In addition, more studies are needed to fully understand its mechanism of action and signaling pathways. Overall, this compound 1 has shown promising results in scientific research and has the potential to be developed into a novel therapeutic agent.
合成法
The synthesis of N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide 1 involves the reaction of 4-methoxyphenyl isothiocyanate with 3-acetyl-4-hydroxyphenylacetic acid in the presence of a base. The reaction yields this compound 1 in good yield and high purity. The synthesis method has been optimized to improve the yield and purity of the this compound, making it suitable for scientific research.
科学的研究の応用
Compound 1 has been studied extensively in scientific research for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In vitro and in vivo studies have demonstrated that N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}-2-thiophenecarboxamide 1 has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound 1 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-25-18-11-7-16(8-12-18)19(23)13-6-15-4-9-17(10-5-15)22-21(24)20-3-2-14-26-20/h2-14H,1H3,(H,22,24)/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBRCOKDJYAOTI-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl benzoate](/img/structure/B5319002.png)
![1-acetyl-5-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5319024.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5319030.png)
![N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5319042.png)

![2-cyclohexyl-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5319049.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319052.png)
![5-isopropyl-N-[2-(8-quinolinyloxy)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319060.png)

![(3R*,3aR*,7aR*)-3-phenyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5319073.png)
![7-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(difluoromethyl)-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5319078.png)
![1-(3-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5319086.png)
![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)